molecular formula C7H8N2O3 B13910485 (6-Methyl-4-nitropyridin-2-yl)methanol

(6-Methyl-4-nitropyridin-2-yl)methanol

Cat. No.: B13910485
M. Wt: 168.15 g/mol
InChI Key: JBAQFFCORIYITK-UHFFFAOYSA-N
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Description

(6-Methyl-4-nitropyridin-2-yl)methanol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a methyl group at the 6th position, a nitro group at the 4th position, and a hydroxymethyl group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4-nitropyridin-2-yl)methanol typically involves the nitration of 6-methyl-2-pyridinemethanol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the position ortho to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methyl-4-nitropyridine-2-carboxylic acid.

    Reduction: Formation of 6-methyl-4-aminopyridin-2-yl)methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methyl-4-nitropyridin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (6-Methyl-4-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    (6-Methyl-5-nitropyridin-2-yl)methanol: Similar structure with a nitro group at the 5th position instead of the 4th position.

    6-Methyl-2-pyridinemethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

(6-Methyl-4-nitropyridin-2-yl)methanol is unique due to the specific positioning of the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

(6-methyl-4-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O3/c1-5-2-7(9(11)12)3-6(4-10)8-5/h2-3,10H,4H2,1H3

InChI Key

JBAQFFCORIYITK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)[N+](=O)[O-]

Origin of Product

United States

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